O-glycosyl compounds
O-Glycosyl compounds are a class of glycoconjugates where the sugar moiety is linked to an organic compound via an oxygen atom at the 1-position of the sugar. These compounds play crucial roles in biological systems, often serving as intermediates in carbohydrate metabolism or acting as key components in signaling pathways. O-Glycosylation can be found in various biomolecules such as proteins, lipids, and nucleic acids, contributing to their structural stability and functional diversity.
The synthesis of O-glycosyl compounds involves the coupling of a sugar donor with an acceptor molecule through an enzymatic or chemical process. This reaction typically requires a specific enzyme known as glycosyltransferase for biological systems, whereas chemical methods may involve harsher conditions such as acid catalysis or use of protecting groups.
O-Glycosylated molecules are extensively studied in the fields of biochemistry and medicinal chemistry due to their potential applications in drug design. They can serve as valuable tools for understanding complex biological processes and developing therapeutic agents targeting glycan-related diseases, including cancer, inflammation, and viral infections.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Methyl a-D-Glucopyranoside | 97-30-3 | C7H14O6 |
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Lactose | 63-42-3 | C12H22O11 |
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1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(β-D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-3-methoxy-, (3S,4aS,5R,6S)- | 118627-52-4 | C17H24O10 |
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Methyl α-D-mannopyranoside | 617-04-9 | C7H14O6 |
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3-O-a-D-Glucosyl Isomaltol | 85559-61-1 | C12H16O8 |
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4-O-a-D-Glucopyranosylmoranoline | 80312-32-9 | C12H23NO9 |
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Dehydroadynerigenin digitaloside | 52628-62-3 | C30H42O8 |
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beta-D-Glucopyranoside, (1aR,1bS,2S,5aS,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-5a,6-dihydroxy-1a-methyloxireno(4,5)cyclopenta(1,2-C)pyran-2-yl | 20486-27-5 | C15H22O10 |
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Oleaside A | 69686-84-6 | C30H44O7 |
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Isomaltose | 499-40-1 | C12H22O11 |
Related Literature
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Mahendra P. Kapoor Chem. Commun., 2008, 841-843
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Weifeng Shi,Maryam Shafaei-Fallah,Christopher E. Anson Dalton Trans., 2006, 3257-3262
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Jiawang Ding,Cuiying Jia,Baojun Ding,Wei Qin RSC Adv., 2015,5, 34475-34480
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Toshiyuki Itoh,Shihui Han,Yuichi Matsushita,Shuichi Hayase Green Chem., 2004,6, 437-439
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Hiroshi Yao,Koji Ashiba RSC Adv., 2011,1, 834-838
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